Lipophilicity Differentiation: XLogP3 Comparison with Primary Amine Analog
Methyl[1-(1-methylcyclopropyl)ethyl]amine exhibits a computed XLogP3 of 1.4, which is approximately 0.5 log units higher than the primary amine analog 1-(1-methylcyclopropyl)ethanamine (XLogP3 = 0.9) [1][2]. This difference, derived from the PubChem XLogP3 algorithm (release 2019.06.18/2025.04.14), indicates that N-methylation substantially increases lipophilicity in this cyclopropylethanamine scaffold [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-(1-Methylcyclopropyl)ethanamine (CAS 42302-96-5): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.5 log units (56% higher lipophilicity for the target) |
| Conditions | PubChem-computed XLogP3 values using XLogP3 3.0 algorithm; values are predicted, not experimentally measured |
Why This Matters
A 0.5 log unit increase in lipophilicity can significantly alter passive membrane permeability and non-specific protein binding when this fragment is incorporated into a lead compound, making the N-methylated compound a more suitable choice for targets requiring enhanced cellular penetration.
- [1] PubChem. Compound summary for CID 43173423: Methyl[1-(1-methylcyclopropyl)ethyl]amine. XLogP3 = 1.4. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/43173423 (accessed 2026-04-28). View Source
- [2] PubChem. Compound summary for CID 16768425: 1-(1-Methylcyclopropyl)ethanamine. XLogP3 = 0.9. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/16768425 (accessed 2026-04-28). View Source
